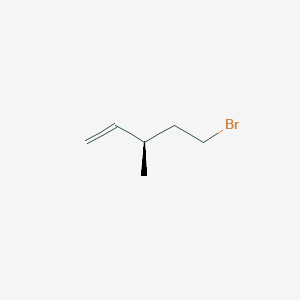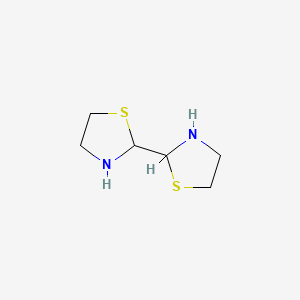
6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is an organic compound characterized by its unique structure, which includes a phenyl group attached to a dioxadithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method involves the use of phenylthiol and carbonyl compounds in the presence of oxidizing agents to form the desired dioxadithiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxadithiane ring to simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the dioxadithiane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, simpler sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction is mediated by the reactive sulfur atoms in the dioxadithiane ring, which can undergo redox reactions and form stable adducts with target molecules.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6-Tetramethyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone: A similar compound with methyl groups instead of a phenyl group.
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Another compound with a phenyl group and sulfur-containing ring structure.
Uniqueness
6-Phenyl-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific combination of a phenyl group and a dioxadithiane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
77383-20-1 |
|---|---|
Molecular Formula |
C8H8O6S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
6-phenyl-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C8H8O6S2/c9-15(10)6-8(13-16(11,12)14-15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
HMASRDNZXSFFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)(=O)OS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


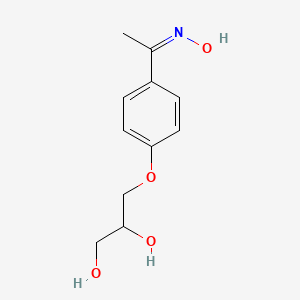

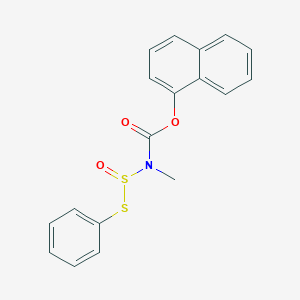
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)

![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)
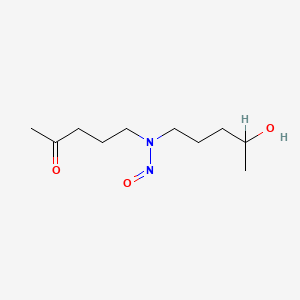
![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)

